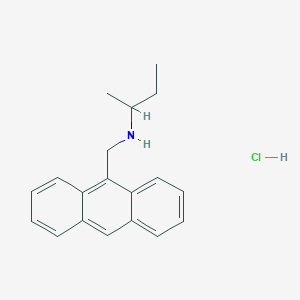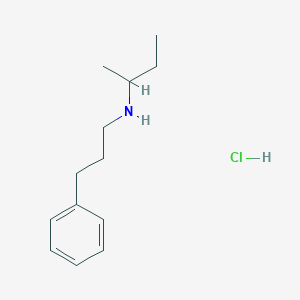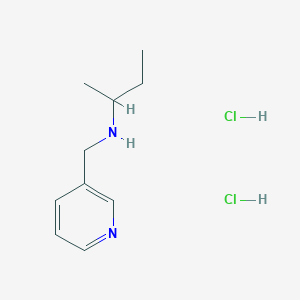![molecular formula C11H18ClNO B6344298 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240570-11-9](/img/structure/B6344298.png)
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)amino]methyl]phenol hydrochloride (MPAH) is a synthetic compound used in laboratory experiments and scientific research. It is a derivative of phenol with a methylpropyl group attached to the nitrogen atom. MPAH is a white, crystalline solid with a melting point of 153-155°C and a molecular weight of 230.71 g/mol. It is soluble in water and ethanol and insoluble in acetone and ethyl acetate.
Applications De Recherche Scientifique
Complexation with Metal Ions
- Hexadentate (N3O3) amine phenol ligands, including those similar to 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride, have been synthesized and are utilized for complexing with group 13 metals like aluminum, gallium, and indium. These ligands have potential applications in coordination chemistry and material science (Liu et al., 1993).
Structural Determination and Configuration
- Research on similar compounds, such as N‐[(R)‐1‐(2‐Hydroxy‐3,5‐dimethylphenyl)ethyl]‐N‐[(R)‐2‐methyl‐1‐phenylpropyl]ammonium chloride, has provided insights into their absolute configuration, which can be valuable in the field of stereochemistry and drug design (Zhang et al., 2006).
Corrosion Inhibition
- Compounds structurally related to 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride have been studied as corrosion inhibitors for metals in acidic environments, indicating potential applications in industrial maintenance and protection (Tebbji et al., 2005).
Synthesis and Polymerization
- Studies have explored the synthesis and polymerization of compounds related to 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride, contributing to the field of organic chemistry and material science (Diery & Renger, 1980).
Antimicrobial Activity
- Certain phenol amine compounds have been evaluated for their antimicrobial properties, suggesting potential uses in pharmaceuticals and healthcare (Asijaa et al., 2012).
Propriétés
IUPAC Name |
3-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)7-12-8-10-4-3-5-11(13)6-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTBVMBBSZRAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6344215.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)
![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)
